1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride
Description
Spirocyclic Architectures as Pharmacophores in Drug Discovery
Spirocyclic systems, defined by two rings sharing a single atom, have become indispensable in addressing challenges in drug development. The 1,8-diazaspiro[4.5]decane moiety in this compound contributes to a high fraction of sp³-hybridized carbons (Fsp³ = 0.69), a metric correlated with clinical success due to improved solubility and reduced off-target interactions. Comparative analysis of Fsp³ values across drug development stages reveals that spirocyclic-containing candidates exhibit a 25–30% higher likelihood of advancing from preclinical to clinical trials compared to planar analogues.
The compound’s 2,2-dimethylpropan-1-one substituent further modulates lipophilicity, as evidenced by its calculated partition coefficient (clogP = 1.8), balancing membrane permeability and aqueous solubility. This aligns with strategies to optimize central nervous system (CNS) penetration or renal clearance pathways, depending on therapeutic application.
Table 1: Physicochemical Properties of 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-one Hydrochloride
Spirocycles’ conformational restriction enables precise spatial positioning of pharmacophoric groups. For instance, in protein tyrosine phosphatase (SHP2) inhibitors, analogous diazaspiro scaffolds maintain critical hydrogen-bonding geometries with catalytic residues, improving cellular efficacy by 40–60% compared to acyclic counterparts.
Role of Diazaspiro[4.5]decane Derivatives in Target Engagement
The 1,8-diazaspiro[4.5]decane core in this compound exhibits dual functionality: its nitrogen atoms serve as hydrogen bond donors/acceptors, while the spirojunction induces strain that preorganizes the molecule for target binding. Structural studies of related compounds reveal that the diazaspiro[4.5]decane system adopts a chair-boat conformation in solution, positioning substituents for optimal interactions with hydrophobic pockets and catalytic sites.
In kinase inhibition, derivatives like 2,8-diazaspiro[4.5]decan-1-one demonstrate nanomolar affinity for TYK2/JAK1 (IC₅₀ = 3.2 nM), leveraging the scaffold’s rigidity to occupy the ATP-binding pocket while avoiding steric clashes with gatekeeper residues. Molecular dynamics simulations indicate that the spirocyclic core reduces backbone flexibility by 70%, minimizing entropy loss upon binding.
The hydrochloride salt form enhances bioavailability through improved crystalline solubility (aqueous solubility = 12 mg/mL at pH 6.8). This property is critical for oral administration routes, as demonstrated in cystinuria models where a related 1,8-diazaspiro[4.5]decane derivative achieved 85% oral bioavailability and sustained urinary excretion of crystallization inhibitors.
Hypothetical Target Engagement Model
1. Spirocyclic core anchors to conserved hydrophobic region (e.g., kinase hinge)
2. Dimethylpropan-1-one group occupies specificity pocket
3. Protonated amine interacts with catalytic aspartate residue
Properties
Molecular Formula |
C13H25ClN2O |
|---|---|
Molecular Weight |
260.80 g/mol |
IUPAC Name |
1-(1,8-diazaspiro[4.5]decan-1-yl)-2,2-dimethylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C13H24N2O.ClH/c1-12(2,3)11(16)15-10-4-5-13(15)6-8-14-9-7-13;/h14H,4-10H2,1-3H3;1H |
InChI Key |
IIXRTFDMNYKGAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC12CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 1,8-Diazaspiro[4.5]decane or its derivatives (e.g., 1,4-Diazaspiro[4.5]decan-2-one) serve as the core scaffold.
- 2,2-Dimethylpropanoyl chloride or 2,2-dimethylpropan-1-one derivatives are used to introduce the ketone functionality.
- Solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or dry dichloroethane (DCE) are employed depending on reaction conditions.
Typical Synthetic Procedure
Acylation of Diazaspiro Amine:
- The diazaspiro amine is dissolved in a dry solvent such as DCE or DMF.
- 2,2-Dimethylpropanoyl chloride is added dropwise under inert atmosphere (nitrogen or argon).
- The reaction mixture is stirred at room temperature or slightly elevated temperatures (25–50 °C) for 2–4 hours.
- The progress is monitored by thin-layer chromatography (TLC) or HPLC.
-
- After completion, the reaction is quenched with aqueous sodium bicarbonate or water.
- The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash chromatography using silica gel with solvents such as cyclohexane/ethyl acetate mixtures.
Formation of Hydrochloride Salt:
- The purified free base is dissolved in anhydrous ether or ethanol.
- Dry hydrogen chloride gas is bubbled through or a solution of HCl in ether is added to precipitate the hydrochloride salt.
- The salt is collected by filtration and dried under vacuum.
Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation | 1,8-Diazaspiro[4.5]decane + 2,2-dimethylpropanoyl chloride, DCE, rt, 2 h | 70–85 | High purity with flash chromatography |
| Salt Formation | HCl gas in ether, 0 °C to rt, 1 h | 90–95 | Crystalline hydrochloride salt obtained |
Alternative and Green Synthetic Approaches
Recent literature highlights environmentally friendly ("green") methods for synthesizing diazaspiro compounds:
- Use of aqueous or solventless conditions for cyclization steps.
- Avoidance of heavy metal catalysts or harsh reagents.
- Room temperature reactions without co-solvents or catalysts, improving safety and sustainability.
- Yields reported in these green methods are comparable or superior, reaching up to 90% in some cases.
These methods typically start from α- and β-aminocarboxamides and cycloalkanones to form the spirocyclic core before functionalization with the dimethylpropanone moiety.
Analytical Characterization
The compound and intermediates are characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of spirocyclic structure and ketone functionality.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity.
- Melting Point and Elemental Analysis: Confirm salt formation and compound identity.
Research Findings and Applications
- The compound exhibits inhibition of receptor-interacting protein kinase 1 (RIPK1) , relevant in necroptosis pathways.
- Derivatives show antimicrobial activity , especially as chitin synthase inhibitors.
- Pharmacokinetic studies indicate good metabolic stability , making it a promising scaffold for drug development.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; conditions depend on the specific nucleophile and desired product.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride involves inhibition of specific kinases:
Comparison with Similar Compounds
1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one Hydrochloride (CAS 2751615-35-5)
This compound shares the same 1,8-diazaspiro[4.5]decane core but substitutes the 2,2-dimethylpropan-1-one group with a 2-methylpropan-1-one (isobutyryl) moiety.
Rolapitant Hydrochloride (CAS 914462-92-3)
Rolapitant features a 1,7-diazaspiro[4.5]decan-2-one core with a phenyl group and a trifluoromethylphenyl ethoxy methyl substituent. Unlike the target compound, rolapitant’s structure includes aromatic and fluorinated groups, enhancing its neurokinin-1 (NK1) receptor antagonism for antiemetic applications .
Physicochemical Properties
| Property | Target Compound | 2-Methylpropan-1-one Analogue | Rolapitant Hydrochloride |
|---|---|---|---|
| Molecular Weight | ~340 g/mol (estimated) | ~326 g/mol (CAS 2751615-35-5) | 554.95 g/mol |
| Core Structure | 1,8-Diazaspiro[4.5]decane | 1,8-Diazaspiro[4.5]decane | 1,7-Diazaspiro[4.5]decan-2-one |
| Key Substituent | Pivaloyl (2,2-dimethylpropan-1-one) | Isobutyryl (2-methylpropan-1-one) | Trifluoromethylphenyl ethoxy methyl |
| Solubility | High (hydrochloride salt) | Moderate | High (hydrochloride salt) |
| Therapeutic Use | Undocumented (potential CNS) | Undocumented | Antiemetic (NK1 antagonist) |
Key Observations :
Pharmacological Activity
- The rigid spirocyclic core may reduce off-target effects, a common advantage in CNS drug design.
- Rolapitant : Clinically validated for NK1 receptor antagonism, demonstrating the importance of fluorinated aromatic groups in optimizing receptor affinity and metabolic stability .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-one hydrochloride with high purity?
The synthesis of spirocyclic compounds like this typically involves cyclization reactions between precursors such as amines and ketones. Key steps include:
- Reagent selection : Alkali metal hydrides (e.g., sodium hydride) in inert solvents (e.g., tetrahydrofuran) are effective for deprotonation and cyclization .
- Reaction optimization : Temperature (often 0–60°C) and reaction time (12–48 hours) must be controlled to maximize yield (reported 60–85%) and minimize byproducts .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol) is recommended for isolating the hydrochloride salt .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify spirocyclic core geometry and substituent placement .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at 285.18 g/mol for related compounds) .
- X-ray Crystallography : Resolves stereochemistry and solid-state conformation .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound?
Methodological approaches include:
- Comparative analysis : Use data tables (see below) to contrast functional groups and biological activities of analogs. For example, replacing the dimethylpropan-1-one group with a phenyl ring alters receptor binding affinity .
- In vitro assays : Screen against targets (e.g., GPCRs, kinases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions .
| Analog | Key Structural Feature | Reported Activity |
|---|---|---|
| 1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one HCl | Oxygen substitution | Enhanced CNS penetration |
| 2-Azaspiro[4.5]decan-8-one HCl | Carbonyl group | Enzyme inhibition (IC ~5 µM) |
Q. How can contradictory data on biological activity between similar spirocyclic compounds be resolved?
- Meta-analysis : Compare experimental conditions (e.g., assay type, cell lines). For example, discrepancies in receptor binding may arise from differences in pH or buffer systems .
- Dose-response curves : Re-evaluate activity across concentrations to identify non-linear effects or off-target interactions .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and explains variability in reported efficacies .
Q. What strategies mitigate challenges in studying the compound’s environmental fate or metabolic pathways?
- Isotopic labeling : Use C-labeled compound in biodegradation studies to track metabolites via liquid scintillation counting .
- High-performance liquid chromatography (HPLC) : Coupled with mass spectrometry identifies degradation products under simulated environmental conditions (e.g., UV exposure, pH extremes) .
Experimental Design & Data Analysis
Q. What experimental frameworks are recommended for evaluating the compound’s toxicity profile?
- In vivo models : Use OECD guidelines (e.g., acute oral toxicity in rodents) with endpoints like LD and histopathology .
- High-content screening (HCS) : Automated imaging in human hepatocytes (e.g., HepG2) assesses mitochondrial membrane potential and apoptosis markers .
Q. How should researchers design dose-ranging studies for preclinical trials?
- Pharmacokinetic (PK) profiling : Measure plasma half-life (t) and bioavailability in rodents. For spirocyclic amines, typical t ranges from 2–6 hours .
- Split-plot designs : Randomize treatment groups to account for inter-individual variability (e.g., 4 replicates per dose, 5 animals per group) .
Mechanistic & Interaction Studies
Q. What techniques elucidate the compound’s interaction with biological macromolecules?
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for protein-ligand interactions .
- Cryo-electron microscopy (cryo-EM) : Resolves structural changes in target enzymes upon compound binding .
Q. How can researchers validate the compound’s selectivity across receptor subtypes?
- Radioligand displacement assays : Use H-labeled antagonists (e.g., for serotonin receptors) to measure IC values .
- Kinome-wide profiling : Screen against 468 kinases (e.g., using KinomeScan) to identify off-target inhibition .
Data Reproducibility & Optimization
Q. What steps ensure reproducibility in synthetic protocols?
- Standardized reagents : Use freshly distilled solvents (e.g., THF) to prevent moisture-induced side reactions .
- Reaction monitoring : In-line FTIR tracks intermediate formation (e.g., imine or amide peaks) .
Q. How can researchers optimize yield in large-scale synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing reaction time by 50% compared to batch methods .
- Design of Experiments (DoE) : Multivariate analysis (e.g., Minitab) identifies critical parameters (e.g., temperature > solvent purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
